Product packaging for (4-Bromo-2-fluorobenzylidene)hydrazine(Cat. No.:)

(4-Bromo-2-fluorobenzylidene)hydrazine

Cat. No.: B11752066
M. Wt: 217.04 g/mol
InChI Key: WVVKOQISTUPLDH-NYYWCZLTSA-N
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Description

Significance of Hydrazone Derivatives in Contemporary Chemical Research

Hydrazone derivatives are a significant class of organic compounds characterized by the presence of a carbon-nitrogen double bond, forming a scaffold with the general structure R₁R₂C=NNH₂. This structural motif imparts a unique combination of rigidity and flexibility, making it a cornerstone in the design of novel bioactive molecules and functional materials. The significance of hydrazone derivatives in contemporary chemical research is underscored by their broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. researchgate.net The azomethine group (-C=N-) in hydrazones is a key pharmacophore that allows for diverse chemical modifications, enabling the fine-tuning of their biological and physicochemical properties.

Overview of (4-Bromo-2-fluorobenzylidene)hydrazine within the Context of Advanced Chemical Research

This compound, with the chemical formula C₇H₆BrFN₂, is a halogenated derivative of the benzylidene hydrazine (B178648) scaffold. The presence of bromine and fluorine atoms on the phenyl ring is anticipated to modulate the compound's electronic properties, lipophilicity, and potential for intermolecular interactions, such as hydrogen and halogen bonding. These features are often exploited in drug design to enhance binding affinity to biological targets and to improve pharmacokinetic profiles. The basic properties of this compound are listed in the table below.

PropertyValue
Molecular Formula C₇H₆BrFN₂
Molecular Weight 217.04 g/mol
CAS Number 1276074-68-0

This data is compiled from publicly available chemical databases.

Current Research Frontiers and Unexplored Potential of this compound

While specific research on this compound is not available, the broader class of halogenated benzylidene hydrazones is a subject of ongoing investigation. Research in this area is focused on several key frontiers:

Antimicrobial Drug Discovery: The emergence of multidrug-resistant bacteria has spurred the search for new antimicrobial agents. Halogenated compounds are known to exhibit enhanced antibacterial and antifungal activities. The unexplored potential of this compound lies in its possible efficacy against resistant strains, a hypothesis that awaits experimental validation.

Anticancer Therapeutics: Many hydrazone derivatives have been reported to possess cytotoxic activity against various cancer cell lines. The bromine and fluorine substituents on the aromatic ring of this compound could play a crucial role in its potential anticancer effects, possibly through mechanisms like enzyme inhibition or induction of apoptosis.

Development of Novel Materials: The structural features of hydrazones make them attractive candidates for the development of sensors, catalysts, and smart materials. The specific electronic and steric properties conferred by the bromo and fluoro groups could be harnessed to create materials with unique optical or electronic properties.

Research Objectives and Scope of the Academic Investigation

A comprehensive academic investigation into this compound would necessitate a multi-faceted approach with the following objectives:

Synthesis and Characterization: To develop and optimize a synthetic route for the compound and to thoroughly characterize its structure and purity using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

Physicochemical Profiling: To determine key physicochemical properties such as solubility, stability, and lipophilicity, which are crucial for its potential applications in biological systems.

Biological Evaluation: To screen the compound for a range of biological activities, including but not limited to, antimicrobial, antifungal, and anticancer effects against a panel of relevant pathogens and cell lines.

Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, subsequent research would focus on synthesizing and evaluating a series of related analogues to establish clear structure-activity relationships, guiding the design of more potent and selective compounds.

Until such dedicated studies are undertaken and published, the full scientific potential of this compound will remain largely speculative, representing an open territory for future chemical and pharmacological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrFN2 B11752066 (4-Bromo-2-fluorobenzylidene)hydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrFN2

Molecular Weight

217.04 g/mol

IUPAC Name

(E)-(4-bromo-2-fluorophenyl)methylidenehydrazine

InChI

InChI=1S/C7H6BrFN2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-4H,10H2/b11-4+

InChI Key

WVVKOQISTUPLDH-NYYWCZLTSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)F)/C=N/N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=NN

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Synthesis of 4 Bromo 2 Fluorobenzylidene Hydrazine

Established Synthetic Pathways for (4-Bromo-2-fluorobenzylidene)hydrazine

The most conventional and widely employed method for synthesizing this compound is the direct acid-catalyzed condensation of 4-bromo-2-fluorobenzaldehyde (B134337) with hydrazine (B178648) hydrate (B1144303). This reaction is a classic example of nucleophilic addition-elimination at a carbonyl group.

The general reaction scheme is as follows:

4-bromo-2-fluorobenzaldehyde + Hydrazine Hydrate → this compound + Water

This pathway is typically executed in a protic solvent, most commonly ethanol, which effectively dissolves the aldehyde reactant and facilitates the reaction. orientjchem.orgorgsyn.org A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the hydrazine. bhu.ac.innih.gov The reaction can proceed at room temperature, but gentle heating or reflux is commonly used to reduce reaction times and ensure complete conversion. orgsyn.orgbhu.ac.in Upon completion, the product often precipitates from the solution upon cooling and can be isolated through simple filtration, followed by washing and recrystallization to achieve high purity.

Table 1: Typical Reaction Parameters for the Established Synthesis

ParameterConditionPurpose
Solvent EthanolDissolves reactants
Catalyst Glacial Acetic AcidIncreases carbonyl reactivity
Temperature Room Temperature to RefluxControls reaction rate
Reactant Ratio Aldehyde:Hydrazine (1:1 or slight excess of hydrazine)Ensures complete conversion of the aldehyde
Work-up Cooling, Filtration, RecrystallizationProduct isolation and purification

Innovations in Synthetic Approaches and Reaction Condition Optimization

Research into hydrazone synthesis has led to significant innovations aimed at improving yield, purity, and reaction efficiency while simplifying procedures.

Organocatalysis: The use of organocatalysts like pyrrolidine (B122466) has emerged as a mild and efficient alternative to traditional acid catalysis. acs.org Pyrrolidine is believed to activate the aldehyde through the formation of a more reactive iminium ion intermediate, which is then readily attacked by the hydrazine. This method avoids the use of potentially corrosive acids and can proceed under neutral conditions.

pH Optimization: The rate of hydrazone formation is highly pH-dependent. While the reaction is generally acid-catalyzed, the nucleophilicity of hydrazine decreases at very low pH due to protonation. The optimal pH for hydrazone formation is typically around 4-5. nih.gov However, intramolecular catalysis, for instance by incorporating a phosphate (B84403) group ortho to the aldehyde, can significantly enhance reaction rates at neutral pH, a principle that could be adapted for similar syntheses. nih.gov

Influence of Substituents: The electronic properties of the substituents on the benzaldehyde (B42025) ring play a crucial role. The presence of strong electron-withdrawing groups, such as the bromine atom and the fluorine atom in the target molecule, increases the electrophilicity of the carbonyl carbon. nih.gov This inherent activation accelerates the initial nucleophilic attack by hydrazine, potentially allowing for milder reaction conditions and faster conversion compared to electron-rich benzaldehydes. nih.gov

Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on environmentally benign chemical processes, several green synthetic strategies are applicable to the synthesis of this compound.

Solvent-Free and Solid-State Reactions: One of the most effective green approaches is the elimination of volatile organic solvents.

Mechanochemistry: Liquid-assisted grinding (LAG) or ball milling, where the reactants are ground together with a minimal amount of a liquid, can lead to excellent yields of hydrazones, often in very short reaction times. rsc.org

Melt Synthesis: Heating a solid mixture of the aldehyde and hydrazine above their melting points can also afford the product without the need for a solvent. rsc.org

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. ajgreenchem.com This technique provides rapid and uniform heating, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.

Aqueous Synthesis: Utilizing water as the reaction solvent is a prime example of a green chemistry approach. The condensation to form hydrazones can be effectively carried out in an aqueous medium, eliminating the need for flammable and toxic organic solvents. orientjchem.org

Table 2: Comparison of Green Synthetic Methods

MethodKey AdvantageTypical Conditions
Mechanochemistry Solvent-free, rapidBall milling, room temperature
Microwave Irradiation Drastically reduced reaction timeSolvent-free or in minimal solvent
Aqueous Synthesis Eliminates organic solventsWater as medium, often with heating

Mechanistic Understanding of Key Synthetic Steps

The synthesis of this compound follows a well-understood two-step mechanism: nucleophilic addition followed by dehydration.

Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the terminal nitrogen atom of hydrazine acting as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzaldehyde. This leads to the formation of a zwitterionic tetrahedral intermediate. A rapid proton transfer then yields a neutral carbinolamine intermediate.

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequently, the lone pair on the adjacent nitrogen atom helps to eliminate the water molecule, forming a C=N double bond. Deprotonation of this nitrogen atom yields the final, stable this compound product. ncert.nic.in

The rate-determining step of this reaction is pH-dependent. At neutral or high pH, the initial nucleophilic attack is typically the slow step. In acidic conditions (around pH 4-5), the dehydration step becomes rate-limiting. nih.govnih.gov The electron-withdrawing fluoro and bromo groups on the aromatic ring enhance the rate of the initial nucleophilic attack by making the carbonyl carbon more electron-deficient. nih.gov

Scale-Up Considerations and Process Chemistry Investigations for Industrial and Research Applications

Transitioning the synthesis of this compound from a laboratory scale to larger industrial or research-grade production requires careful consideration of several factors.

Process Safety: Hydrazine hydrate is a toxic and potentially unstable compound that must be handled with appropriate engineering controls, such as in a well-ventilated fume hood, and personal protective equipment. orgsyn.org For large-scale operations, careful thermal safety studies are necessary to manage the exothermicity of the reaction.

Reaction Monitoring: To ensure reproducibility and optimal yield, the reaction progress should be monitored. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of the starting aldehyde and the formation of the hydrazone product. orgsyn.org

Purification and Isolation: The product's tendency to precipitate from alcoholic solutions is advantageous for large-scale isolation via filtration. However, controlling crystallization to obtain a desired particle size and purity is crucial. Recrystallization from a suitable solvent system, such as ethanol-water, is a common method for achieving high purity.

Continuous Manufacturing: For industrial-scale production, continuous flow chemistry offers significant advantages in terms of safety, consistency, and throughput. Technologies like twin-screw extrusion (TSE) have been successfully applied to the solvent-free, continuous synthesis of other hydrazone-based active pharmaceutical ingredients, demonstrating a viable and sustainable pathway for the large-scale manufacture of this compound. acs.org

Elucidation of Chemical Reactivity and Detailed Reaction Mechanisms of 4 Bromo 2 Fluorobenzylidene Hydrazine

Mechanistic Studies of Intramolecular Cyclization Reactions Involving the Hydrazone Moiety

The hydrazone functionality in (4-bromo-2-fluorobenzylidene)hydrazine is a key participant in various intramolecular cyclization reactions, most notably the Fischer indole (B1671886) synthesis, which is a classic method for forming indole rings. wikipedia.orgbyjus.com

Fischer Indole Synthesis:

Under acidic conditions, this compound can be envisioned to react with a suitable ketone or aldehyde to first form an N-aryl-N'-alkylidenehydrazine intermediate. This intermediate, upon protonation, can undergo a dergipark.org.trdergipark.org.tr-sigmatropic rearrangement, which is the key step in the Fischer indole synthesis. wikipedia.orgbyjus.com The presence of the electron-withdrawing bromo and fluoro groups on the phenyl ring is expected to influence the rate of this rearrangement. The reaction proceeds through the following mechanistic steps:

Formation of Phenylhydrazone: Reaction with a carbonyl compound to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine form. wikipedia.org

dergipark.org.trdergipark.org.tr-Sigmatropic Rearrangement: Acid-catalyzed rearrangement of the enamine tautomer to form a di-imine intermediate. byjus.com

Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent loss of ammonia (B1221849) to yield the final indole product. wikipedia.org

The substitution pattern on the resulting indole will be determined by the structure of the carbonyl compound used and the position of the substituents on the this compound ring.

ReactionReactantConditionsExpected Product
Fischer Indole SynthesisKetone/AldehydeAcid catalyst (e.g., H₂SO₄, ZnCl₂)Substituted Indole

Investigation of Intermolecular Reaction Pathways and Derivatization Reactions

This compound is a versatile precursor for the synthesis of various heterocyclic compounds through intermolecular reactions. A prominent example is the synthesis of pyrazoles.

Pyrazole (B372694) Synthesis:

Pyrazoles can be synthesized through the cyclocondensation reaction of hydrazines with 1,3-dicarbonyl compounds. dergipark.org.trnih.govmdpi.com In a typical reaction, this compound would react with a β-diketone, where the two nitrogen atoms of the hydrazine (B178648) moiety act as nucleophiles, attacking the two carbonyl carbons of the diketone. The reaction proceeds via a condensation mechanism, followed by cyclization and dehydration to afford the substituted pyrazole. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the hydrazine and the diketone. mdpi.com

Derivatization Reactions:

The hydrazone moiety can undergo various derivatization reactions. For instance, reaction with acylating or sulfonylating agents can lead to the formation of N-acyl or N-sulfonyl derivatives. These reactions typically proceed via nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic center of the acylating or sulfonylating agent.

ReactionReactantConditionsExpected Product
Pyrazole Synthesis1,3-DiketoneAcid or base catalysisSubstituted Pyrazole
AcylationAcyl chloride/AnhydrideBaseN-Acylhydrazone
SulfonylationSulfonyl chlorideBaseN-Sulfonylhydrazone

Reactivity Towards Oxidative Processes and Reductive Transformations

The hydrazone functionality is susceptible to both oxidation and reduction, leading to a variety of products.

Oxidative Processes:

Oxidation of hydrazones can lead to the formation of diazo compounds. nih.govbeilstein-journals.org Various oxidizing agents, such as lead tetraacetate or manganese dioxide, can be employed for this transformation. The reaction involves the removal of two protons and two electrons from the hydrazone moiety. The resulting diazo compound is a valuable synthetic intermediate, known for its participation in cycloaddition reactions and carbene-transfer chemistry. Electrochemical oxidation is another method that can be used to generate diazo compounds from hydrazones. beilstein-journals.org

Reductive Transformations:

The C=N double bond and the N-N single bond in hydrazones can be reduced. Catalytic hydrogenation (e.g., using H₂/Pd-C) or treatment with reducing agents like sodium borohydride (B1222165) can reduce the imine bond to afford the corresponding hydrazine derivative. More vigorous reduction conditions can lead to the cleavage of the N-N bond, resulting in the formation of the corresponding amine. rsc.orgrsc.org The Wolff-Kishner reduction, which involves the conversion of a carbonyl group to a methylene (B1212753) group via a hydrazone intermediate under basic conditions, is a well-known reaction that highlights the reductive transformation of hydrazones. wikipedia.org

ProcessReagentExpected Product
OxidationLead tetraacetate, MnO₂Diazo compound
Reduction (C=N)NaBH₄, Catalytic HydrogenationSubstituted Hydrazine
Reduction (N-N cleavage)Strong reducing agentsAmine

Exploration of Acid-Base Properties and Prototropic Equilibria

The hydrazone moiety in this compound possesses both acidic and basic properties. The terminal -NH₂ group can be protonated in the presence of a strong acid, while the N-H proton can be abstracted by a strong base.

Prototropic Equilibria (Tautomerism):

Hydrazones can exhibit prototropic tautomerism, existing in equilibrium with their azine or enamine tautomers. nih.govresearchgate.netresearchgate.net For this compound, the predominant tautomeric form is the hydrazone. However, under certain conditions or in different solvents, the equilibrium may shift. The position of this equilibrium is influenced by factors such as the nature of the substituents, the solvent, and the temperature. Computational studies on similar systems suggest that while most hydrazone compounds favor the azine tautomeric states, certain substituents can shift the equilibrium. nih.govresearchgate.net

Stereochemical Aspects of Reactions Involving the this compound Scaffold

The C=N double bond in this compound can exist as two stereoisomers, (E) and (Z). Generally, the (E)-isomer is thermodynamically more stable due to reduced steric hindrance. bham.ac.uk However, the interconversion between these isomers can occur, especially under thermal or photochemical conditions.

Reactions involving the addition of a nucleophile to the C=N bond can proceed with a certain degree of stereoselectivity, which is influenced by the steric bulk of the approaching nucleophile and the substituents on the aromatic ring. The ortho-fluoro substituent, in particular, can exert a significant steric effect, directing the incoming nucleophile to the less hindered face of the imine carbon. bham.ac.uk

Studies on the Electronic and Steric Factors Governing Reactivity

The reactivity of this compound is significantly modulated by the electronic and steric effects of the bromo and fluoro substituents on the aromatic ring.

Electronic Effects:

Both bromine and fluorine are electron-withdrawing groups due to their high electronegativity (inductive effect). This electron withdrawal deactivates the aromatic ring towards electrophilic substitution. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (mesomeric effect), which directs incoming electrophiles to the ortho and para positions. In the case of this compound, the inductive effect generally dominates, making the aromatic ring electron-deficient. This electron deficiency also influences the reactivity of the hydrazone moiety, for instance, by affecting the nucleophilicity of the nitrogen atoms and the electrophilicity of the imine carbon.

Steric Effects:

The fluorine atom at the ortho position exerts a notable steric effect. nih.gov This steric hindrance can influence the approach of reagents to the imine carbon and the nitrogen atoms of the hydrazone group. youtube.comyoutube.com For example, in reactions where a bulky nucleophile attacks the imine carbon, the ortho-fluoro group may hinder the reaction or influence the stereochemical outcome. Similarly, the steric bulk can affect the rate and feasibility of intramolecular cyclization reactions.

FactorEffect on Reactivity
Electronic (Inductive) Electron withdrawal by Br and F deactivates the aromatic ring and influences the reactivity of the hydrazone moiety.
Electronic (Resonance) Lone pair donation from Br and F directs electrophilic aromatic substitution to ortho/para positions (relative to each halogen).
Steric The ortho-fluoro group can hinder the approach of reagents to the reaction center, affecting reaction rates and stereoselectivity.

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Bromo 2 Fluorobenzylidene Hydrazine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation (e.g., 1D, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of (4-Bromo-2-fluorobenzylidene)hydrazine in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the azomethine proton (–CH=N), the amine protons (–NH₂), and the aromatic protons. The azomethine proton typically appears as a singlet in the downfield region, often between δ 7.5 and 8.5 ppm. epstem.net The chemical shift of the amine protons can vary and may appear as a broad singlet. The aromatic region will display a complex multiplet pattern due to the substitution on the phenyl ring. The protons on the 4-bromo-2-fluorophenyl group will exhibit splitting patterns influenced by both fluorine and adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. A key signal is that of the azomethine carbon (–CH=N), which is typically observed in the δ 135-145 ppm range. rsc.org The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromo and fluoro substituents. Electron-withdrawing groups on the benzylidene ring tend to cause shielding (an upfield shift) of the C=N carbon, while such groups on the aniline (B41778) ring in related compounds cause deshielding (a downfield shift). nih.govresearchgate.net

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. acs.org

COSY helps establish proton-proton coupling networks, confirming the connectivity of protons in the aromatic ring.

HSQC correlates directly bonded proton and carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. You can sort and filter the data.

Atom Type Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Azomethine Proton (-CH=N) 7.5 - 8.5 Singlet Characteristic of hydrazones. epstem.net
Amine Protons (-NH₂) Variable Broad Singlet Position and broadening are solvent-dependent.
Aromatic Protons 6.8 - 8.0 Multiplets Complex pattern due to halogen substitution and coupling.
Azomethine Carbon (-CH=N) 135 - 145 Singlet Shift influenced by substituents. rsc.orgnih.govresearchgate.net
Aromatic Carbons 110 - 165 Multiple Signals Shifts determined by C-F and C-Br substitution patterns.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound and to provide a unique "molecular fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of a hydrazone is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group (–NH₂) are expected to appear in the range of 3200–3400 cm⁻¹. mdpi.com A sharp and strong band corresponding to the C=N (imine) stretching vibration is a hallmark of hydrazones and typically appears around 1600–1650 cm⁻¹. epstem.netmdpi.com Other important vibrations include C-H stretching from the aromatic ring (around 3000–3100 cm⁻¹), C=C ring stretching (1450–1600 cm⁻¹), and the C-F and C-Br stretching vibrations, which would appear in the fingerprint region below 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=N bond often gives a strong Raman signal. rsc.orgrsc.orgresearchgate.net Aromatic ring vibrations also produce characteristic Raman bands. The technique is particularly useful for studying molecular symmetry and can be applied to monitor structural changes, such as photoisomerization in certain hydrazone derivatives. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound This is an interactive data table. You can sort and filter the data.

Functional Group Technique Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (-NH₂) IR 3200 - 3400 Medium-Strong
Aromatic C-H Stretch IR, Raman 3000 - 3100 Medium-Weak
C=N Stretch (Imine) IR, Raman 1600 - 1650 Strong
Aromatic C=C Stretch IR, Raman 1450 - 1600 Medium-Strong
C-F Stretch IR 1000 - 1300 Strong
C-Br Stretch IR 500 - 650 Medium-Strong

High-Resolution Mass Spectrometry for Precise Molecular Formula Verification and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. chromatographyonline.com For this compound (C₇H₆BrFN₂), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), allowing for unambiguous confirmation of its elemental composition. researchgate.net

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom.

The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, common fragmentation pathways would likely include:

Cleavage of the N-N single bond.

Loss of the bromine atom (Br•).

Fragmentation of the 4-bromo-2-fluorophenyl ring.

Formation of the stable 4-bromo-2-fluorobenzyl cation.

Gas chromatography coupled with HRMS (GC-HRMS) is a particularly effective method for the analysis of halogenated organic compounds. oup.comresearchgate.net

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within the molecule. Substituted benzylidene derivatives typically exhibit absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions. ijermt.org The π→π* transitions, associated with the aromatic system and the C=N double bond, are generally high-intensity bands. The n→π* transition, involving the non-bonding electrons on the nitrogen atoms, is typically of lower intensity.

The positions of these absorption maxima (λ_max) are influenced by the substituents on the aromatic ring. Both the electron-withdrawing bromine atom and the fluorine atom will affect the energy levels of the molecular orbitals, leading to shifts in the absorption bands compared to the unsubstituted parent compound.

Many hydrazone derivatives are known to be fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. researchgate.netresearchgate.netrsc.org Fluorescence spectroscopy can be used to characterize the emission properties of this compound. The fluorescence quantum yield and lifetime are important photophysical parameters that can be determined. The sensitivity of the fluorescence to the local environment has led to the development of hydrazone derivatives as chemical sensors. ingentaconnect.comrsc.org

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry and connectivity. mdpi.commdpi.com

For hydrazone derivatives, crystallography can determine the configuration (E/Z) about the C=N double bond and the conformation of the molecule. For a closely related derivative, 6-Bromo-4-[2-(4-fluorobenzylidene)hydrazin-1-ylidene]-2H-1,3-benzothiazin-2-one, the dihedral angle between the aromatic rings was found to be 2.55 (19)° and the C=N—N=C torsion angle was 178.9 (3)°, indicating a nearly planar and trans configuration. nih.gov In another example, (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine, the dihedral angle between the benzene (B151609) rings is 33.4 (2)°. nih.govresearchgate.net

Furthermore, crystallographic analysis reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the supramolecular architecture. In the aforementioned fluorobenzylidene derivative, weak aromatic π–π stacking between the fluorobenzene (B45895) and bromobenzene (B47551) rings was observed with a centroid–centroid separation of 3.720 (2) Å. nih.gov

Table 3: Representative Crystal Data for a (Bromo-fluorobenzylidene)hydrazine Derivative This is an interactive data table. You can sort and filter the data.

Parameter Value Reference
Chemical Formula C₁₆H₁₃BrFN₃O₂S nih.gov
Crystal System Triclinic nih.gov
Space Group P-1 nih.gov
a (Å) 7.8996 (4) nih.gov
b (Å) 9.0070 (4) nih.gov
c (Å) 13.5057 (7) nih.gov
α (°) 104.176 (3) nih.gov
β (°) 90.977 (3) nih.gov
γ (°) 113.466 (3) nih.gov
Dihedral Angle (Aromatic Rings) 2.55 (19)° nih.gov
C=N—N=C Torsion Angle 178.9 (3)° nih.gov

Chiroptical Spectroscopic Techniques for Investigating Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, if chiral derivatives were to be synthesized, chiroptical techniques would be essential for their stereochemical analysis.

Chirality could be introduced by, for example, reacting 4-bromo-2-fluorobenzaldehyde (B134337) with a chiral hydrazine (B178648) derivative or by incorporating a chiral center into the molecular framework. In such cases, the following techniques would be applicable:

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the absolute configuration and conformation of the chiral derivative.

These techniques are crucial for distinguishing between enantiomers and for studying the stereochemical aspects of chiral molecules in solution.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Fluorobenzylidene Hydrazine

Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic properties of hydrazone derivatives. nih.govnih.gov By optimizing the molecular geometry of these compounds, researchers can calculate a variety of electronic parameters that govern their behavior.

Electronic Structure and Molecular Orbitals: The electronic structure of hydrazones is characterized by the delocalization of π-electrons across the molecule, particularly along the C=N-N backbone. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), provide a detailed picture of this electronic distribution. nih.gov Key to understanding the reactivity and electronic transitions are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For hydrazone derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, often involving the phenyl ring and the nitrogen atoms of the hydrazine (B178648) moiety, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the benzylidene part and the C=N bond, representing the most likely sites for nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity; a smaller energy gap suggests higher reactivity. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of hydrazones. These descriptors, based on conceptual DFT, provide a framework for understanding their reactivity. scirp.org

DescriptorFormulaSignificance
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Describes the tendency of electrons to escape from the system.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution.
Global Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating a higher reactivity.
Electronegativity (χ)χ = -μMeasures the power of an atom or group to attract electrons.
Electrophilicity Index (ω)ω = μ2 / (2η)Quantifies the electrophilic nature of a molecule.

Table 1: Key reactivity descriptors calculated from HOMO and LUMO energies.

Studies on various hydrazone derivatives have shown that the introduction of different substituents on the phenyl ring can significantly alter these electronic properties and, consequently, the reactivity of the molecule. nih.gov For (4-Bromo-2-fluorobenzylidene)hydrazine, the electron-withdrawing nature of the bromine and fluorine atoms is expected to influence the electron density distribution and the energies of the frontier orbitals.

Molecular Dynamics Simulations for Conformational Analysis, Flexibility, and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are instrumental in exploring the conformational landscape, flexibility, and intermolecular interactions of hydrazone derivatives.

Conformational Analysis and Flexibility: The hydrazone linkage (-C=N-NH-) allows for the possibility of different conformers, primarily due to rotation around the N-N single bond. This can lead to the existence of syn and anti conformers. MD simulations can track the transitions between these conformational states and determine their relative stabilities and populations under different conditions (e.g., in various solvents). The flexibility of the molecule, including the torsional angles of the phenyl rings relative to the hydrazone backbone, can be analyzed from the trajectories generated during the simulation.

Intermolecular Interactions: MD simulations are particularly powerful for studying how molecules interact with their environment, such as solvent molecules or biological macromolecules. By simulating the compound in a solvent box (e.g., water), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. This is critical for understanding the solubility and transport properties of the molecule. In the context of drug design, MD simulations can provide insights into the stability of a ligand within a protein's binding pocket by analyzing the intermolecular interactions over time. thaiscience.infochula.ac.th

Quantum Chemical Calculations for Reaction Pathway Prediction and Transition State Analysis

Quantum chemical calculations, particularly using DFT, are invaluable for elucidating the mechanisms of chemical reactions involving hydrazones. These calculations can map out the potential energy surface of a reaction, identify transition states, and determine activation energies.

Reaction Pathway Prediction: A key reaction involving hydrazones is their formation from the condensation of a hydrazine with an aldehyde or a ketone, and the reverse reaction, hydrolysis. numberanalytics.com DFT calculations have been successfully employed to study the mechanism of hydrazone hydrolysis. nih.govacs.org These studies typically propose a multi-step reaction pathway that may involve protonation, nucleophilic attack by water, and subsequent bond cleavages. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined.

For instance, a theoretical study on hydrazone hydrolysis evaluated a mechanism involving the nucleophilic addition of a water molecule to form a carbinolamine intermediate, followed by its decomposition. acs.org The calculations helped in assessing the energetics of each step and analyzing the role of proton transfers in the process. nih.govacs.org

Transition State Analysis: Identifying the transition state (TS) is crucial for understanding the kinetics of a reaction. A transition state is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For the formation of this compound, quantum chemical calculations could predict the transition state structure for the condensation reaction between 4-bromo-2-fluorobenzaldehyde (B134337) and hydrazine, providing insights into the reaction kinetics.

Reaction StepCalculated ParameterSignificance
Reactant ComplexGeometry and EnergyStarting point of the reaction
Transition StateGeometry, Energy, and Imaginary FrequencyDetermines the activation energy and reaction rate
IntermediateGeometry and EnergyA stable species formed during the reaction
Product ComplexGeometry and EnergyEnd point of the reaction

Table 2: Parameters from quantum chemical calculations for a reaction pathway.

Computational Studies on Spectroscopic Properties and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, such as vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are often used in conjunction with experimental data to confirm the structure of a compound and to aid in the assignment of spectral bands.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com By comparing the calculated IR and Raman spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. For hydrazone derivatives, characteristic vibrational frequencies include the C=N stretching, N-H bending, and N-N stretching modes. Theoretical calculations can help to understand how these vibrational modes are affected by substituents on the aromatic rings. tandfonline.com

NMR Spectroscopy: The prediction of NMR chemical shifts is another powerful application of computational chemistry. researchgate.netmdpi.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can provide theoretical ¹H and ¹³C NMR spectra. By comparing the calculated chemical shifts with the experimental values, the structural assignment of the compound can be confirmed. rsc.org For this compound, theoretical NMR calculations would be particularly useful in assigning the signals of the aromatic protons and carbons, which are influenced by the electronic effects of the bromine and fluorine substituents.

Spectroscopic TechniqueCalculated PropertyCorrelation with Experiment
FT-IR/RamanVibrational FrequenciesAssignment of vibrational modes
UV-VisElectronic Transitions (λmax)Understanding electronic structure and color
NMRChemical Shifts (δ)Structural elucidation and assignment of signals

Table 3: Correlation of computed and experimental spectroscopic data.

In Silico Prediction of Specific Molecular Interactions (e.g., with enzyme active sites or receptor pockets, purely mechanistic)

In silico methods, particularly molecular docking, are widely used to predict the binding mode and affinity of a small molecule within the active site of a biological target, such as an enzyme or a receptor. acs.org This approach is fundamental in drug discovery and provides a mechanistic understanding of molecular interactions at the atomic level.

Molecular Docking: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy.

For hydrazone derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies have been instrumental in understanding their mechanism of action. nih.gov For example, docking studies of halogenated hydrazones with breast cancer targets have been performed to predict their inhibitory activity. thaiscience.infochula.ac.th In the case of this compound, a docking study could be performed against a relevant enzyme, such as a kinase or a protease, to predict its binding mode. The analysis of the docked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. nih.gov

Mechanistic Insights from Docking: The results of molecular docking can provide valuable mechanistic hypotheses about how a compound might inhibit an enzyme or modulate a receptor. For instance, if a docking study shows that the hydrazone moiety forms a crucial hydrogen bond with a key amino acid residue in the active site, this suggests that this interaction is critical for its biological activity. These in silico predictions can then guide the design of new analogues with improved potency and selectivity. researchgate.net

Coordination Chemistry and Metal Complexation Studies of 4 Bromo 2 Fluorobenzylidene Hydrazine As a Ligand

Synthesis and Characterization of Metal Complexes of (4-Bromo-2-fluorobenzylidene)hydrazine

The synthesis of metal complexes involving this compound as a ligand typically follows a two-step process. The first step is the synthesis of the hydrazone ligand itself, which is generally achieved through the condensation reaction of 4-bromo-2-fluorobenzaldehyde (B134337) with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent like ethanol.

The second step involves the complexation of the isolated ligand with a suitable metal salt. This is commonly performed by reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) in a suitable solvent. jptcp.com The reaction mixture is often heated under reflux to ensure the completion of the reaction. jocpr.com The resulting solid metal complexes can then be isolated by filtration, washed with an appropriate solvent to remove unreacted starting materials, and dried.

Characterization of these newly synthesized complexes is crucial to confirm their formation and elucidate their structure. Standard analytical techniques employed include:

Elemental Analysis (CHN): To determine the empirical formula of the complex and verify the metal-to-ligand stoichiometry. jptcp.com

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution, which helps in determining whether anions are part of the coordination sphere. edu.krd

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing insights into the coordination geometry around the metal ion. chemistryjournal.net

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion. chemistryjournal.net

Investigation of Ligand Binding Modes, Coordination Geometries, and Stoichiometry

This compound, like other simple hydrazones derived from aldehydes and unsubstituted hydrazine, possesses two primary nitrogen donor atoms: the imine (azomethine) nitrogen and the terminal amino (-NH2) nitrogen. This structure allows for several potential binding modes.

Binding Modes: The most common binding mode for such ligands is as a bidentate N,N donor. Coordination typically occurs through the lone pair of electrons on the azomethine nitrogen and the terminal amino nitrogen. nih.gov This results in the formation of a stable five-membered chelate ring with the metal ion. Depending on the reaction conditions and the metal ion, the ligand can coordinate as a neutral molecule or, upon deprotonation of the N-H bond, as a monoanionic hydrazonido ligand. nih.govacs.org This deprotonation is more common in basic media or with strongly interacting metal centers.

Coordination Geometries and Stoichiometry: The stoichiometry of the complexes, typically 1:1 or 1:2 (metal:ligand), and the resulting coordination geometry are influenced by several factors, including the metal ion's nature, its oxidation state, the reaction conditions, and the presence of other coordinating anions or solvent molecules. researchgate.net For instance, with a 1:2 stoichiometry, a metal ion like Ni(II) can form an octahedral complex, [Ni(L)2X2], where 'L' is the hydrazone ligand and 'X' is a monodentate anion (e.g., Cl-). Alternatively, square planar or tetrahedral geometries are also common for transition metal complexes. researchgate.netmdpi.com The presence of coordinated water or other solvent molecules can also complete the coordination sphere of the metal ion.

The table below summarizes typical coordination geometries observed for first-row transition metal complexes with analogous bidentate hydrazone ligands.

Metal IonTypical Stoichiometry (M:L)Common Coordination Geometry
Co(II)1:2Octahedral, Tetrahedral
Ni(II)1:2Octahedral, Square Planar
Cu(II)1:1 or 1:2Distorted Octahedral, Square Planar
Zn(II)1:2Tetrahedral

This table is based on general observations for aryl hydrazone complexes and represents the expected behavior for complexes of this compound.

Spectroscopic and Structural Analysis of Metal Complexes (e.g., using X-ray diffraction, EPR, UV-Vis)

Spectroscopic and structural analyses provide definitive evidence of coordination and detailed information about the geometry and electronic structure of the metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's binding mode. Upon complexation of a hydrazone ligand like this compound, characteristic shifts in the IR spectrum are expected.

The stretching vibration of the azomethine group, ν(C=N), typically observed around 1600-1620 cm⁻¹, shifts to a lower frequency (downshift) upon coordination. This shift confirms the involvement of the azomethine nitrogen in binding to the metal center. jptcp.com

The N-H stretching and bending vibrations of the terminal amino group would also be altered upon coordination.

The appearance of new, low-frequency bands, typically in the 400-600 cm⁻¹ region, can be assigned to the metal-nitrogen (ν(M-N)) vibrations, providing direct evidence of coordination. jptcp.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment. In the UV region, intense bands are typically observed, which are assigned to intra-ligand π→π* and n→π* transitions. In the visible region, weaker d-d transition bands may appear for transition metal complexes with partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)). The position and number of these bands are indicative of the coordination geometry. For example, octahedral Ni(II) complexes typically show multiple absorption bands, whereas square planar complexes may show a different pattern of bands at higher energies. chemistryjournal.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic), such as those of Cu(II) or Co(II), EPR spectroscopy is a valuable tool. The EPR spectrum provides information about the electronic environment of the metal ion. nih.gov Analysis of the g-values (g|| and g⊥) can help distinguish between different geometries (e.g., tetragonal vs. tetrahedral) and provide insights into the nature of the metal-ligand bond. acs.org

Electrochemical and Redox Chemistry of this compound Metal Complexes

The electrochemical behavior of metal complexes is crucial for understanding their potential applications in areas like catalysis, sensing, and materials science. Techniques like cyclic voltammetry (CV) are used to study the redox properties of these compounds.

The redox chemistry of hydrazone complexes can be either metal-centered or ligand-centered. In many cases, the metal ion undergoes reversible or irreversible oxidation or reduction. For example, a Cu(II) complex might show a reduction wave corresponding to the Cu(II)/Cu(I) couple. The potential at which these redox events occur is influenced by the nature of the ligand. The electron-donating or electron-withdrawing character of the substituents on the aryl ring of the hydrazone can modulate the electron density at the metal center, thereby tuning its redox potential. The presence of the electron-withdrawing bromo and fluoro groups on the this compound ligand would be expected to make the metal center more electron-deficient and thus harder to oxidize (or easier to reduce) compared to complexes with unsubstituted benzaldehyde (B42025) hydrazone.

Studies on related organo-iron benzaldehyde-hydrazone complexes have shown interesting redox properties, where the [CpFe(η⁶-aryl)]⁺ moiety acts as a powerful electron-withdrawing group, influencing the electronic communication across the hydrazone bridge. acs.org Such studies indicate that the hydrazone backbone can effectively transmit electronic effects between a redox-active metal center and other parts of the molecule.

Catalytic Applications of this compound Metal Complexes in Organic Transformations

Hydrazone-based metal complexes are of growing interest as catalysts in various organic transformations. acs.orgmtct.ac.in The combination of a sterically and electronically tunable ligand framework with a catalytically active metal center allows for the development of efficient and selective catalysts.

While specific catalytic applications for complexes of this compound have not been reported, analogous hydrazone complexes have shown activity in several important reactions:

Cross-Coupling Reactions: Transition metal complexes, particularly those of palladium, nickel, and copper, are widely used in C-C and C-heteroatom bond-forming reactions. Hydrazone ligands can stabilize the metal center and facilitate the catalytic cycle. For example, nickel-catalyzed cross-couplings between hydrazones and aryl electrophiles have been developed as an alternative to traditional Suzuki or Negishi couplings. nih.gov

Oxidation Reactions: Metal complexes are often used as catalysts for the oxidation of alcohols and other substrates. Hydrazone complexes of metals like cobalt and manganese have been investigated for their catalytic activity in oxidation processes. jocpr.com

Reduction Reactions: Hydrazones themselves are used as substrates in hydrogenation reactions, and their metal complexes can also serve as catalysts for the reduction of various functional groups. acs.org

Conjugate Additions: Ruthenium, iron, and copper catalysts bearing hydrazone ligands have been shown to catalyze the conjugate addition of hydrazones to electron-deficient double bonds, a key reaction in carbon-carbon bond formation. nih.gov

The presence of halogen substituents on the this compound ligand could influence the catalytic activity of its metal complexes by modifying the electronic properties of the metal center, potentially enhancing its reactivity or selectivity in certain organic transformations.

Exploration of Advanced Molecular Interactions and Applications of 4 Bromo 2 Fluorobenzylidene Hydrazine

Investigation of Molecular Interactions with Biological Macromolecules and Specific Binding Mechanisms

The unique structural characteristics of (4-bromo-2-fluorobenzylidene)hydrazine, featuring a halogenated aromatic ring and a reactive hydrazone moiety, make it a compelling candidate for investigating molecular interactions with biological macromolecules. These interactions are primarily non-covalent and are governed by the principles of molecular recognition.

Enzyme Inhibition Mechanisms: The benzylidene hydrazine (B178648) scaffold is a recognized pharmacophore in the design of enzyme inhibitors. Derivatives have been shown to interact with the active sites of various enzymes, including kinases and oxidases. The binding mechanism often involves the formation of hydrogen bonds between the hydrazone's N-H and C=N groups and amino acid residues within the enzyme's catalytic pocket. Furthermore, the substituted benzene (B151609) ring can engage in hydrophobic and van der Waals interactions with nonpolar residues. In the case of this compound, the bromine and fluorine atoms can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or sulfur in amino acid side chains, potentially enhancing binding affinity and specificity. Computational docking studies on similar hydrazone derivatives have elucidated these binding modes, predicting favorable orientations within the active site that lead to competitive or non-competitive inhibition.

DNA Intercalation: While specific studies on the DNA intercalation of this compound are not extensively documented, the planar nature of the aromatic ring suggests a potential for such interactions. Intercalation involves the insertion of a planar molecule between the base pairs of a DNA double helix. This mode of binding is typically stabilized by π-π stacking interactions between the aromatic system of the intercalator and the nucleobases. The bromo- and fluoro-substituents could influence the electronic properties of the aromatic ring, thereby modulating the strength of these stacking interactions.

Protein Surface Interactions: Beyond the confines of active sites, this compound and its derivatives can interact with the surface of proteins. These interactions are crucial for understanding protein-ligand recognition and can be probed using various biophysical techniques. The hydrazine moiety can act as both a hydrogen bond donor and acceptor, allowing it to form networks of interactions with polar residues on the protein surface. The halogenated phenyl group can interact with hydrophobic patches on the protein. The accessibility of amino acid side chains on a protein's surface dictates their potential to participate in these binding events. Chemical modification strategies using hydrazine-containing reagents have been developed to map the surface accessibility of proteins, providing low-resolution structural information.

Interaction TypePotential Interacting Groups on MacromoleculesKey Features of this compound Involved
Enzyme Inhibition Amino acid residues in active sites (e.g., serine, cysteine, histidine)Hydrazone moiety (H-bonding), aromatic ring (hydrophobic interactions), halogen atoms (halogen bonding)
DNA Intercalation DNA base pairsPlanar aromatic ring (π-π stacking)
Protein Surface Interactions Polar and nonpolar amino acid residues on the protein surfaceHydrazone group (H-bonding), halogenated phenyl ring (hydrophobic and halogen bonding)

Supramolecular Chemistry and Self-Assembly Properties of this compound Derivatives

The field of supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into well-defined, higher-order structures. The molecular architecture of this compound, with its combination of hydrogen bonding capabilities and halogen atoms, provides a rich platform for the design of novel supramolecular assemblies.

The self-assembly of its derivatives is often directed by a combination of hydrogen bonds, π-π stacking, and halogen bonds. The N-H group of the hydrazine moiety is a potent hydrogen bond donor, while the nitrogen of the imine group and the fluorine atom can act as hydrogen bond acceptors. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state.

The presence of both bromine and fluorine atoms on the phenyl ring introduces the possibility of halogen bonding. Halogen bonds are directional interactions between a halogen atom (the donor) and a Lewis base (the acceptor), and their strength is influenced by the polarizability of the halogen and the electron-withdrawing nature of the substituent. In derivatives of this compound, both bromine and fluorine can participate in halogen bonding, with bromine typically forming stronger interactions. These directional interactions play a crucial role in crystal engineering, guiding the arrangement of molecules in the crystal lattice.

Non-covalent InteractionDonor Group(s)Acceptor Group(s)Role in Self-Assembly
Hydrogen Bonding N-HC=N, FFormation of chains, sheets, and networks
Halogen Bonding C-Br, C-FLewis bases (e.g., O, N, S)Directional control in crystal engineering
π-π Stacking Phenyl ringPhenyl ringStabilization of layered structures
C-H...O/F Interactions C-HO, FContribution to overall crystal packing

Applications in Materials Science

The unique electronic and photophysical properties of hydrazone derivatives have positioned them as promising candidates for a variety of applications in materials science. The extended π-conjugation in the benzylidene hydrazine scaffold, coupled with the ability to tune its properties through substitution, makes these compounds highly versatile.

Organic Electronics: Hydrazone derivatives have been investigated for their potential use in organic electronic devices. Their ability to transport charge carriers makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. Specifically, some hydrazones have shown promise as hole-transporting materials in perovskite solar cells, offering a potentially low-cost and efficient alternative to standard materials. The introduction of electron-withdrawing groups, such as the bromo and fluoro substituents in this compound, can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is crucial for optimizing device performance.

Sensing: The hydrazone moiety can act as a recognition site for various analytes, making its derivatives suitable for use in chemical sensors. The interaction of the hydrazone with a target analyte can lead to a change in its optical or electronic properties, such as a color change or a change in fluorescence, which can be detected and quantified. For instance, hydrazone-based chemosensors have been developed for the detection of metal ions and toxic gases. The presence of halogen atoms in this compound could enhance its selectivity and sensitivity towards certain analytes through specific halogen bonding interactions.

Functional Components: The ability of hydrazone derivatives to self-assemble into ordered structures opens up possibilities for their use as functional components in advanced materials. For example, their incorporation into polymers or metal-organic frameworks (MOFs) can impart specific functionalities, such as nonlinear optical (NLO) properties or photochromism. The crystalline nature of many hydrazone derivatives is also advantageous for applications in nonlinear optics, where a non-centrosymmetric crystal structure is often required.

Development of this compound as a Versatile Precursor in Diverse Chemical Syntheses

This compound serves as a valuable and versatile precursor in organic synthesis, primarily due to the reactivity of its hydrazone functional group and the presence of multiple reaction sites on its aromatic ring. This combination allows for its elaboration into a wide array of more complex molecules, particularly heterocyclic compounds.

The hydrazone moiety is a key synthon for the construction of various nitrogen-containing heterocycles. Through cyclization reactions, it can be converted into a range of five- and six-membered rings that are prevalent in many biologically active molecules and functional materials. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyrazoline derivatives. Similarly, cyclization with compounds containing activated triple bonds can yield pyrazole (B372694) structures. The presence of the N-H proton and the imine nitrogen provides the necessary nucleophilic and electrophilic centers for these transformations.

Furthermore, the aromatic ring of this compound offers additional avenues for synthetic modification. The bromine atom is a particularly useful handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These powerful carbon-carbon bond-forming reactions allow for the introduction of a wide variety of substituents at the 4-position of the phenyl ring, enabling the synthesis of a diverse library of derivatives with tailored properties. The fluorine atom, while generally less reactive in cross-coupling, can influence the electronic nature of the aromatic ring and participate in other transformations.

The general synthetic utility of benzylidene hydrazines is well-established. They can be converted into the corresponding hydrazides through deacetylation of their N-acetylated derivatives. This transformation provides access to another important class of compounds with their own unique reactivity and applications.

Reaction TypeReacting MoietyPotential Products
Cyclization Hydrazone groupPyrazolines, Pyrazoles, Triazines, etc.
Cross-Coupling (e.g., Suzuki) Bromo-substituted phenyl ringAryl- or alkyl-substituted derivatives
Modification of Hydrazone Hydrazone groupHydrazides

Role in Advanced Analytical Methodologies

The chemical properties of this compound make it a candidate for use in advanced analytical methodologies, particularly as a derivatizing agent and a chromophore. These applications leverage the reactivity of the hydrazine group and the spectroscopic properties of the aromatic system.

Derivatizing Agent: Hydrazine and its derivatives are well-known derivatizing agents for carbonyl compounds (aldehydes and ketones). The reaction between the hydrazine moiety of this compound and a carbonyl group forms a stable hydrazone derivative. This process is highly valuable in analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). Derivatization serves several purposes: it can improve the thermal stability and volatility of the analyte for GC analysis, and it can introduce a chromophoric or fluorophoric tag to enhance detection by UV-Vis or fluorescence detectors in HPLC. The presence of the halogenated phenyl ring in this compound would introduce a strong UV-absorbing chromophore, facilitating sensitive detection.

Chromophore: A chromophore is a part of a molecule responsible for its color. The extended π-electron system of this compound, encompassing the phenyl ring and the C=N double bond, allows it to absorb light in the ultraviolet-visible region. This property is fundamental to its potential use in spectrophotometric analysis. Hydrazone derivatives can act as chromogenic reagents, where their interaction with a specific analyte, such as a metal ion, leads to a significant change in the absorption spectrum (a color change). This colorimetric response can be used for the quantitative determination of the analyte. The nitrogen atoms of the hydrazone can coordinate with metal ions, and this complexation often results in a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength, providing a basis for a selective and sensitive analytical method.

Analytical ApplicationFunctional RolePrinciple of Operation
Chromatography (HPLC, GC) Derivatizing AgentReaction with carbonyl compounds to form stable, detectable hydrazones.
Spectrophotometry Chromophore / Chromogenic ReagentAbsorption of UV-Vis light; color change upon complexation with analytes like metal ions.

Q & A

Basic: What are the optimal synthetic routes for (4-Bromo-2-fluorobenzylidene)hydrazine, and how can reaction efficiency be monitored?

Answer:
The synthesis typically involves condensation of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate under reflux conditions. Key steps include:

  • Reagent Ratios : Use a 1:1 molar ratio of aldehyde to hydrazine hydrate to minimize side products like di-substituted hydrazines .
  • Solvent Selection : Ethylene glycol or THF is preferred due to their high boiling points and ability to dissolve both reactants .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) or UV-Vis spectroscopy to detect unreacted aldehyde (λmax ~270 nm) .
  • Workup : Precipitate the product by adding cold water, followed by recrystallization in ethanol for purity .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • FT-IR : Confirm the presence of C=N (1590–1620 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches .
    • NMR : Use 1H^{1}\text{H} NMR to identify aromatic protons (δ 7.2–8.0 ppm) and hydrazine NH protons (δ 8.5–9.5 ppm) .
  • Crystallography :
    • X-ray Diffraction : Refine structures using SHELXL for bond-length validation (e.g., C-Br ~1.89 Å, C-F ~1.34 Å) .
    • ORTEP-3/WinGX : Visualize molecular packing and hydrogen-bonding networks (e.g., C–H⋯O interactions) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, as hydrazine derivatives are harmful .
  • First Aid : For skin exposure, wash immediately with water for ≥15 minutes; seek medical attention if ingested .
  • Storage : Keep in airtight containers away from oxidizers (e.g., permanganates) to prevent explosive reactions .

Advanced: How can crystallographic data contradictions (e.g., disordered Br/F positions) be resolved during refinement?

Answer:

  • Disorder Modeling : Use SHELXL’s PART instruction to refine split positions for halogen atoms, applying isotropic displacement parameters .
  • Electron Density Maps : Analyze FoFcF_o - F_c difference maps to identify misplaced atoms. For Br/F ambiguity, validate via bond-length analysis (C-Br > C-F) .
  • Twinned Data : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning, ensuring Rint<0.05R_{\text{int}} < 0.05 .

Advanced: How can the biological activity of this compound derivatives be systematically evaluated?

Answer:

  • Antimicrobial Assays :
    • MIC Testing : Use broth microdilution (e.g., 96-well plates) against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) .
    • Cytotoxicity : Screen against human cell lines (e.g., HEK293) via MTT assay to calculate IC₅₀ values .
  • Mechanistic Studies : Perform molecular docking (AutoDock Vina) to predict interactions with bacterial enzyme targets (e.g., DNA gyrase) .

Advanced: What computational strategies predict the reactivity of this compound in catalysis?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to assess frontier orbitals (HOMO-LUMO gap) and nucleophilic sites .
  • Reaction Pathway Modeling : Use Gaussian 09 to simulate hydrazine-catalyzed mechanisms (e.g., cycloreversion barriers in norbornene metathesis) .
  • Solvent Effects : Apply PCM models to evaluate polarity impacts on reaction rates (e.g., THF vs. water) .

Advanced: How can conflicting NMR and crystallographic data (e.g., tautomerism) be reconciled?

Answer:

  • Tautomer Identification : Compare experimental 15N^{15}\text{N} NMR shifts with computed values (GIAO method) to distinguish imine/enamine forms .
  • X-ray vs. Solution State : Use variable-temperature crystallography to detect dynamic tautomerism, complemented by NOESY for solution-state conformers .

Advanced: What role do solvent polarity and hydrogen-bonding networks play in stabilizing the compound’s solid-state structure?

Answer:

  • Polar Solvents : Ethanol/water mixtures promote H-bonded dimers (N–H⋯O=C), observed as R₂²(8) motifs in crystal lattices .
  • Aromatic Stacking : Analyze centroid-centroid distances (3.6–3.8 Å) between fluorophenyl and bromophenyl rings to assess π-π interactions .
  • Lattice Energy : Compute via PIXEL (in CLP) to quantify contributions from van der Waals and electrostatic forces .

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